Spiro[3.5]nonan-9-ylmethanesulfonyl chloride
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Overview
Description
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C10H17ClO2S. It is characterized by a spirocyclic structure, which consists of a nonane ring fused to a methanesulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-9-ylmethanesulfonyl chloride typically involves the reaction of spiro[3.5]nonane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{Spiro[3.5]nonane} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or crystallization, would apply.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides with higher oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a reactive intermediate in the modification of biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-9-ylmethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane: The parent compound without the methanesulfonyl chloride group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride without the spirocyclic structure.
Spiro[3.5]nonan-9-ylmethanesulfonate: A related compound where the sulfonyl chloride group is replaced by a sulfonate ester.
Uniqueness
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is unique due to its combination of a spirocyclic structure and a reactive sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and various research applications.
Biological Activity
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds characterized by a unique bicyclic structure. The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for various chemical modifications and biological applications.
The biological activity of spiro compounds often involves interactions with specific biological targets, such as enzymes or receptors. In particular, this compound has been noted for its ability to inhibit certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
Therapeutic Applications
Research indicates that this compound may be beneficial in treating various conditions, including:
- Cancer : The compound has shown promise in inhibiting tumor growth by targeting aberrant kinase activity .
- Inflammatory Disorders : Its potential as an anti-inflammatory agent has been explored, particularly in conditions mediated by monoacylglycerol lipase (MAGL) .
- Neurological Disorders : There is ongoing research into its effects on neuroinflammatory processes and potential applications in treating conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Cancer Treatment | Inhibition of tumor growth via kinase inhibition | |
Anti-inflammatory | Potential MAGL inhibition | |
Neurological Disorders | Effects on neuroinflammation |
Case Study: Inhibition of Protein Kinases
A study demonstrated that this compound effectively inhibits several key protein kinases involved in oncogenesis. For instance, it was found to reduce the activity of Jak3 and Tyk2 kinases, which are implicated in various malignancies and inflammatory responses .
Case Study: Anti-inflammatory Effects
In a preclinical model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .
Properties
IUPAC Name |
spiro[3.5]nonan-9-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOAAIRYLEOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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